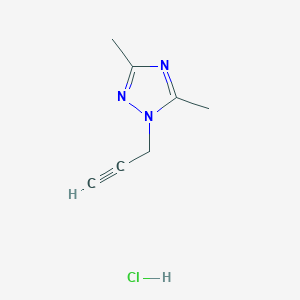

3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride

Description

3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride is a substituted triazole derivative characterized by a propargyl (prop-2-yn-1-yl) group at the 1-position and methyl groups at the 3- and 5-positions of the triazole ring. The compound’s molecular formula is C₇H₁₀ClN₃, with a molecular weight of 171.63 g/mol.

Triazole derivatives are widely studied for their pharmacological and agrochemical properties, including antifungal, antibacterial, and plant-growth-regulatory activities .

Properties

IUPAC Name |

3,5-dimethyl-1-prop-2-ynyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-4-5-10-7(3)8-6(2)9-10;/h1H,5H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWPYLPPVDMWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole

The 1,2,4-triazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and appropriate amidine or nitrile precursors. While specific procedures for the dimethyl substitution are less frequently detailed in open literature, analogous methods include:

- Condensation of methyl-substituted hydrazines with formamide or related reagents under acidic or basic catalysis.

- Cyclization reactions yielding 3,5-dimethyl-1H-1,2,4-triazole as the parent compound.

N-Alkylation with Propargyl Bromide

The key step to obtain 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole is the selective alkylation at the N-1 position of the triazole ring using propargyl bromide.

- Reagents: 3,5-dimethyl-1H-1,2,4-triazole, propargyl bromide, base (e.g., potassium carbonate or sodium hydride), solvent (e.g., dimethylformamide, DMF).

- Conditions: The triazole and base are dissolved in DMF, cooled to 0–5 °C, and propargyl bromide is added slowly. The reaction mixture is then stirred and heated at approximately 60–70 °C for several hours (e.g., 4–5 h).

- Work-up: After completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated.

- Purification: The crude product can be purified by recrystallization or column chromatography.

This N-alkylation method is well-established for introducing propargyl groups to nitrogen heterocycles and has been demonstrated in related triazole systems with yields typically ranging from 80% to 90%.

Formation of Hydrochloride Salt

The free base of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by adding a solution of hydrochloric acid in an organic solvent (e.g., ether or ethanol).

- This step improves the compound’s stability and water solubility.

- The salt is typically isolated as a solid by filtration and drying.

Representative Synthetic Protocol (Adapted from Related Triazole Alkylation Studies)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3,5-Dimethyl-1H-1,2,4-triazole (1 mmol), K2CO3 (4 mmol), DMF (5 mL), propargyl bromide (1.2 mmol), 0–5 °C addition, then 65 °C for 5 h | N-alkylation of triazole nitrogen with propargyl bromide | 85–87% |

| 2 | Concentrated HCl in ethanol or ether, room temperature | Formation of hydrochloride salt | Quantitative |

Research Findings and Analysis

- The N-alkylation step is crucial and requires controlled temperature to avoid side reactions such as multiple alkylations or decomposition.

- Bases such as potassium carbonate are preferred due to their mildness and efficiency in deprotonating the triazole nitrogen.

- Dimethylformamide (DMF) is the solvent of choice due to its ability to dissolve both reactants and facilitate nucleophilic substitution.

- The hydrochloride salt formation is straightforward and typically quantitative, yielding a stable crystalline product.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound.

- The synthetic approach is scalable and amenable to modifications for analog synthesis.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| Synthesis of 3,5-dimethyl-1H-1,2,4-triazole | Hydrazine derivatives + amidines | Cyclization under acidic/basic catalysis | Literature-based, precursor step | Variable |

| N-Alkylation with propargyl bromide | 3,5-dimethyl-1H-1,2,4-triazole, K2CO3, propargyl bromide, DMF | 0–5 °C addition, 65 °C for 5 h | Mild base, polar aprotic solvent | 85–87 |

| Hydrochloride salt formation | Concentrated HCl in ethanol or ether | Room temperature | Improves stability and solubility | Quantitative |

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Often carried out in anhydrous conditions to prevent the decomposition of reducing agents.

Substitution: Requires the presence of a suitable leaving group and a nucleophile, often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride as an anticancer agent. The compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms that may involve interference with cellular signaling pathways.

Case Study:

A study demonstrated that derivatives of triazoles exhibited significant cytotoxic effects against human cancer cell lines. The compound's structure allows for interaction with DNA and proteins, which is crucial for its anticancer efficacy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research indicates that triazole derivatives can exhibit broad-spectrum activity against bacteria and fungi.

Data Table: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole | E. coli | 32 µg/mL |

| 3,5-Dimethyl-1-(prop-2-yn-1-y)-1H-1,2,4-triazole | S. aureus | 16 µg/mL |

| 3,5-Dimethyl-1-(prop-2-yn-1-y)-1H-1,2,4-triazole | C. albicans | 64 µg/mL |

Agricultural Applications

In agriculture, triazole compounds are primarily utilized as fungicides due to their ability to inhibit the growth of pathogenic fungi in crops. The efficacy of these compounds in plant protection has been well-documented.

Case Study:

Field trials have shown that 3,5-dimethyl derivatives can significantly reduce fungal infections in crops such as wheat and barley. The application of this compound not only protects the plants but also promotes healthier growth and yield .

Synthesis and Structural Investigations

The synthesis of 3,5-dimethyl-1-(prop-2-yn-1-y)-1H-1,2,4-triazole hydrochloride involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Techniques such as molecular docking studies have been employed to predict how these compounds interact with biological targets.

Synthesis Overview:

The synthesis typically involves the reaction of appropriate hydrazine derivatives with acetylenic compounds under controlled conditions to yield the desired triazole structure .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between the target compound and analogous triazole derivatives.

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Structural and Functional Insights

Substituent Effects

- Propargyl Group (Target Compound): The linear alkyne substituent may confer reactivity in click chemistry or metal-catalyzed reactions.

- This contrasts with the target compound’s lack of reported bioactivity data.

- Tin-Containing Azocyclotin : The tricyclohexylstannyl group enables pesticidal activity but introduces toxicity, leading to its market withdrawal .

- Pyrrolidine Derivative : The cyclic amine substituent may improve solubility or interact with biological targets via hydrogen bonding .

Biological Activity

3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride is a heterocyclic compound characterized by its triazole ring, which has gained attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various research findings.

Molecular Formula: CHClN

Molecular Weight: 171.63 g/mol

CAS Number: 1311315-31-7

The compound's structure includes a triazole ring that enhances its stability and reactivity, making it a valuable scaffold in drug development.

Antimicrobial Activity

Research indicates that compounds with a triazole core exhibit significant antimicrobial properties. In particular, derivatives of 1,2,4-triazole have been shown to possess broad-spectrum activity against various bacterial strains. A study highlighted that triazole derivatives could be effective against resistant strains of bacteria due to their unique mechanisms of action .

Antifungal Properties

The antifungal activity of this compound has been documented in several studies. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism positions them as potential therapeutic agents against fungal infections. For instance, a review on novel triazoles emphasized their efficacy in treating invasive fungal infections, which are responsible for significant mortality worldwide .

Case Study: Antifungal Efficacy

In vitro evaluations have classified the antifungal activity of various triazole derivatives based on their minimum inhibitory concentration (MIC). Compounds with MIC values below 2 μg/mL are considered outstanding in efficacy. Studies have shown that certain triazoles can achieve these low MIC values against common pathogens such as Candida albicans and Aspergillus flavus .

Anticancer Activity

Emerging research suggests that this compound may also exhibit anticancer properties. The compound's ability to interfere with cellular pathways involved in tumor growth and proliferation has been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole compounds is crucial for optimizing their biological activity. Variations in substitution patterns on the triazole ring significantly influence their potency and selectivity against different biological targets. For instance:

| Compound | Substitution Pattern | Antifungal Activity (MIC μg/mL) |

|---|---|---|

| A | Methyl at position 3 | 0.5 |

| B | Ethyl at position 5 | 4 |

| C | Propynyl at position 1 | 8 |

This table illustrates how specific modifications can enhance or diminish biological activity.

Q & A

Q. How can the synthesis of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride be optimized for higher yield and purity?

Methodological Answer:

- Reaction Conditions : Prolonged reflux (e.g., 18 hours in DMSO, as in ) enhances cyclization efficiency. Solvent choice (e.g., ethanol with glacial acetic acid as a catalyst) improves regioselectivity during alkylation steps .

- Purification : Recrystallization using mixed solvents (water-ethanol) effectively removes unreacted intermediates .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) stabilize reactive intermediates, while reducing side reactions like hydrolysis .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., distinguishing between 1H- and 4H-triazole tautomers) .

- FTIR : Identify characteristic N–H (3200–3400 cm) and C≡C (2100–2260 cm) stretches .

- Crystallography :

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of triazole derivatives (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Studies : Establish IC values across multiple cell lines to differentiate between therapeutic and toxic thresholds .

- Mechanistic Profiling : Use fluorescence-based assays (e.g., DNA intercalation studies) to clarify whether cytotoxicity arises from specific target inhibition or non-selective membrane disruption .

- Comparative Assays : Test derivatives with modified substituents (e.g., replacing the propargyl group) to isolate structural contributors to divergent activities .

Q. What strategies can determine the protonation state and tautomeric forms of this compound in different solvents?

Methodological Answer:

- NMR Titration : Monitor chemical shift changes in DO vs. DMSO-d to identify protonation sites (e.g., N1 vs. N4 in the triazole ring) .

- X-ray Diffraction : Use high-resolution data (R factor < 0.05) with SHELXL to resolve tautomeric preferences in the solid state .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict solvent-dependent tautomer stability .

Q. How to design experiments to study the compound’s reactivity under varying conditions (e.g., pH, temperature)?

Methodological Answer:

- pH-Dependent Stability :

- Thermal Analysis :

- Use DSC/TGA to identify decomposition thresholds (>200°C) and correlate with structural stability .

- Kinetic Studies :

- Track propargyl group reactivity (e.g., alkyne-azide cycloaddition) under controlled temperatures to optimize functionalization protocols .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data for triazole derivatives (e.g., bond-length variations)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.